Lappaol H
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Overview
Description
Preparation Methods
Lappaol H can be extracted from the seeds of Arctium lappa using various chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly employed to isolate and purify this compound
Chemical Reactions Analysis
Lappaol H undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lappaol H has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a reference compound for the identification and quantification of lignans in plant extracts. In biology and medicine, this compound has shown promising anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells . It also exhibits antioxidant properties, making it useful in the development of anti-aging and skin care products . Additionally, this compound has anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Lappaol H involves the modulation of various molecular targets and pathways. It induces cell cycle arrest at the G1 and G2 phases and promotes apoptosis in cancer cells by altering the expression and function of key cell cycle regulators . This compound also activates antioxidant pathways, reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Lappaol H is structurally similar to other lignans isolated from Arctium lappa, such as Lappaol A, Lappaol B, Lappaol C, Lappaol D, and Lappaol F . this compound is unique in its specific biological activities and potency. For example, while Lappaol F also exhibits anticancer properties, this compound has shown a broader range of biological activities, including stronger antioxidant and anti-inflammatory effects .
Properties
Molecular Formula |
C40H46O14 |
---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
3,4-bis[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C40H46O14/c1-50-32-15-22(5-7-30(32)43)36(45)28(17-41)26-11-20(13-34(52-3)38(26)47)9-24-19-54-40(49)25(24)10-21-12-27(39(48)35(14-21)53-4)29(18-42)37(46)23-6-8-31(44)33(16-23)51-2/h5-8,11-16,24-25,28-29,36-37,41-48H,9-10,17-19H2,1-4H3 |
InChI Key |
ZBAWFXNLUOUBMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3COC(=O)C3CC4=CC(=C(C(=C4)OC)O)C(CO)C(C5=CC(=C(C=C5)O)OC)O |
Origin of Product |
United States |
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